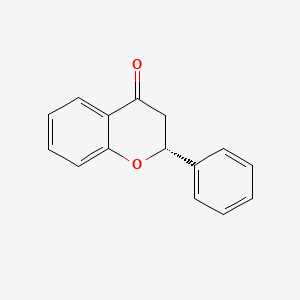

(2R)-flavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27439-12-9 | |

| Record name | Flavanone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereochemical Universe of Flavanones: Unambiguous Determination of the (2R) Absolute Configuration

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Chirality, The Subtle Architect of Biological Function

In the realm of natural products and medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Flavanones, a subclass of flavonoids characterized by a C6-C3-C6 backbone, possess a single stereocenter at the C-2 position of the heterocyclic C-ring. This single chiral center dictates the existence of two non-superimposable mirror images, or enantiomers: (2R)-flavanone and (2S)-flavanone. Nature predominantly synthesizes the (2S)-enantiomers via the enzyme chalcone isomerase[1]. However, the therapeutic potential, metabolic fate, and toxicological profile of a flavanone-based drug candidate can be inextricably linked to its specific, enantiomerically pure form. Consequently, the unambiguous determination of the absolute configuration is a cornerstone of drug discovery, quality control, and chemical synthesis.

This guide eschews a simple recitation of protocols. Instead, it offers a deep dive into the core methodologies employed for assigning the absolute configuration of (2R)-flavanone, framed from the perspective of a senior application scientist. We will explore the causality behind experimental choices, the inherent self-validating systems within each protocol, and the powerful synergy between experimental data and computational chemistry that provides the ultimate authoritative assignment.

Section 1: The Orthogonal Approaches to Stereochemical Assignment

The determination of absolute configuration is a challenge that no single technique can universally solve. A robust assignment relies on an orthogonal approach, where multiple, independent methods are leveraged to build an unshakeable case. The primary methodologies can be broadly categorized into three pillars: X-ray Crystallography, Chiroptical Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is often dictated by the physical properties of the sample and the resources available.

Sources

(2R)-flavanone natural sources and isolation

An In-Depth Technical Guide to the Natural Occurrence and Stereoselective Isolation of (2R)-Flavanone

Executive Summary

Flavanones are a class of flavonoids characterized by a chiral center at the C-2 position of the heterocyclic C-ring. This chirality is of paramount importance in drug development and pharmacology, as enantiomers often exhibit distinct biological activities. In nature, flavonoid biosynthesis is a highly controlled enzymatic process. The enzyme Chalcone Isomerase (CHI) stereospecifically cyclizes chalcone precursors into (2S)-flavanones, making this enantiomer the overwhelmingly dominant form found in most plants, including common sources like citrus fruits. Consequently, the isolation of the non-natural or less abundant (2R)-flavanone enantiomer from natural matrices presents a significant scientific challenge.

This guide provides a comprehensive overview of the biosynthetic origins of flavanone stereochemistry and outlines a robust, multi-stage strategy for the isolation, purification, and characterization of (2R)-flavanone. It moves beyond standard extraction protocols to focus on the critical role of advanced enantioselective chromatographic techniques, particularly preparative chiral High-Performance Liquid Chromatography (HPLC), which is indispensable for resolving flavanone racemates or isolating the (2R)-enantiomer from complex mixtures. This document is intended for researchers and professionals in natural product chemistry, phytochemistry, and drug discovery who require a deep technical understanding of this specialized isolation challenge.

The Biosynthetic Origin of Flavanone Chirality

Understanding the natural sources of (2R)-flavanone begins with understanding why it is so rare. The answer lies in the highly stereospecific nature of the plant flavonoid biosynthetic pathway.[1][2][3] Flavonoids are synthesized from phenylalanine via the phenylpropanoid pathway, which produces 4-coumaroyl-CoA.[3] This intermediate is combined with malonyl-CoA to form a chalcone, the open-chain precursor to all flavanones.

The key stereochemical control point is the subsequent ring-closure reaction. In virtually all higher plants, this intramolecular cyclization is catalyzed by the enzyme Chalcone Isomerase (CHI) . CHI folds the chalcone substrate in a specific conformation that allows for the exclusive formation of the (2S)-enantiomer.[1] This product, typically (2S)-naringenin, serves as the central precursor for the biosynthesis of a vast array of other flavonoid classes, including flavones, flavonols, and anthocyanins.[2][4] The enzymatic and stereospecific nature of this pathway is the primary reason for the natural dominance of (2S)-flavanones.

Caption: Stereochemical control in the flavonoid biosynthetic pathway.

Natural Occurrence of (2R)-Flavanone

While flavanones as a class are abundant in the plant kingdom, documented sources of significant quantities of the (2R)-enantiomer are exceptionally rare. The vast majority of flavanones isolated from plants, such as naringin and hesperidin from citrus fruits, are the (2S)-diastereomers.[5][6][7][8][9]

The presence of (2R)-flavanone or racemic flavanone in a natural extract may be attributed to:

-

Non-enzymatic cyclization: Under certain physiological conditions (e.g., changes in pH), the chalcone precursor may cyclize spontaneously without CHI, potentially leading to a racemic mixture.

-

Epimerization: The chiral center at C-2 can be susceptible to epimerization (conversion from S to R) under certain extraction or storage conditions, or even within the plant tissue over time.

-

Unique Biosynthetic Pathways: The existence of a hypothetical "(2R)-CHI" enzyme, while not widely reported, cannot be entirely ruled out in specific, uninvestigated plant species.

Given this context, the search for (2R)-flavanone is not a matter of finding a single plant source but rather of applying high-resolution separation techniques to plant extracts that are rich in flavanones generally, with the expectation that any (2R) form will be a minor component.

| Plant Family | Common Genera/Species | Predominant Flavanones | Expected Stereochemistry |

| Rutaceae | Citrus (Orange, Lemon, Grapefruit) | Hesperidin, Naringin, Eriocitrin | Predominantly (2S) |

| Lamiaceae | Mentha (Peppermint) | Eriocitrin | Predominantly (2S) |

| Asteraceae | Chromolaena tacotana | Dihydroxy-methoxyflavanones | (2S) typically isolated |

| Fabaceae | Glycyrrhiza (Licorice) | Liquiritigenin | Predominantly (2S) |

| Scrophulariaceae | Calceolaria thyrsiflora | Dihydroxy-methoxyflavanone | (2S) isolated and confirmed |

Table 1: Common plant sources of flavanones and their expected dominant stereochemistry.

A Multi-Stage Strategy for the Isolation and Purification of (2R)-Flavanone

The successful isolation of (2R)-flavanone from a natural source is a multi-step process that hinges on the final, high-resolution chiral separation. The workflow is designed to first enrich the total flavanone content and then resolve the enantiomers.

Caption: General workflow for the isolation of (2R)-flavanone.

Extraction and Preliminary Fractionation

The initial goal is to obtain a crude extract enriched with flavonoids, removing bulk components like fats, chlorophylls, and highly polar compounds.

Protocol: General Extraction and Enrichment

-

Preparation: Air-dry and pulverize the selected plant material (e.g., 500 g) to increase the surface area for extraction.

-

Extraction: Macerate or perform Soxhlet extraction on the powdered material with 90-95% methanol or ethanol for 24-48 hours. This is effective for extracting a wide range of flavonoid glycosides and aglycones.[10]

-

Concentration: Filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure.

-

Fractionation:

-

Dissolve the crude extract in a methanol/water mixture.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane (to remove non-polar lipids and waxes), followed by dichloromethane or ethyl acetate (to extract flavanone aglycones and other medium-polarity flavonoids).

-

The ethyl acetate fraction is often the most enriched in flavanones.

-

-

Silica Gel Chromatography: Subject the enriched fraction to column chromatography over silica gel. Elute with a gradient of n-hexane and ethyl acetate. Combine fractions containing flavanones (monitored by Thin Layer Chromatography, TLC) to yield a crude flavanone mixture.

Preparative Chiral Chromatography: The Core of Enantioselective Isolation

This is the definitive step for separating the (2R) and (2S) enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly effective for this purpose.[10]

Caption: Principle of enantiomeric separation by chiral HPLC.

Protocol: Preparative Chiral HPLC Separation

-

System: A preparative HPLC system equipped with a high-flow pump, a large-volume injector, a chiral column, and a UV detector.

-

Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or Chiralcel® OD). Column dimensions for preparative scale are typically ≥10 mm internal diameter.

-

Mobile Phase: A normal-phase eluent is typically used. A common starting point is a mixture of n-hexane and an alcohol modifier (isopropanol or ethanol) . The ratio is critical for resolution; a typical range is 95:5 to 80:20 (v/v).

-

Optimization: First, optimize the separation on an analytical scale (e.g., 4.6 mm ID column) to determine the ideal mobile phase composition and flow rate that provides the best resolution (Rs) between the enantiomer peaks.

-

Scale-Up: Scale the optimized method to the preparative column. Dissolve the crude flavanone fraction in the mobile phase and inject.

-

Detection & Collection: Monitor the eluent at a wavelength where flavanones absorb strongly (typically ~254 nm or ~280 nm). Collect the eluting peaks corresponding to the (2R) and (2S) enantiomers in separate fractions. The elution order depends on the specific column and mobile phase used.[11]

-

Purity Check: Analyze the collected fractions using analytical chiral HPLC to confirm enantiomeric purity. Pool the pure fractions and evaporate the solvent to obtain the isolated enantiomer.

| Parameter | Typical Conditions | Rationale / Causality |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) | The helical polymer structure provides chiral grooves and sites for hydrogen bonding and π-π interactions, enabling differential binding of enantiomers. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | The non-polar main solvent with a polar alcohol modifier controls the retention and selectivity. The alcohol competes with the analyte for polar interaction sites on the CSP. |

| Flow Rate | 5-10 mL/min (for 10-20 mm ID column) | Adjusted to balance separation time with resolution. Higher flow rates decrease run time but may reduce efficiency. |

| Detection | UV at 254 nm or 280 nm | These wavelengths correspond to strong π-π* transitions in the aromatic rings of the flavanone skeleton, providing high sensitivity. |

Table 2: Typical parameters for preparative chiral HPLC separation of flavanone enantiomers.

Structural Elucidation and Stereochemical Assignment

Once a compound is isolated, its identity and absolute configuration must be rigorously confirmed. This involves a combination of non-chiral and chiral analytical techniques.

Structural Confirmation

These methods confirm the flavanone chemical structure but do not differentiate between enantiomers.

-

HPLC-UV/MS: High-Performance Liquid Chromatography coupled with a UV Diode Array Detector and a Mass Spectrometer confirms the purity, UV absorption maxima, and molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the precise chemical structure. The spectra of (2R)- and (2S)-flavanone are identical in a non-chiral solvent.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | H-2 | ~5.4 | dd |

| H-3ax | ~3.1 | dd | |

| H-3eq | ~2.8 | dd | |

| H-5 | ~7.9 | d | |

| H-6, H-7, H-8 | ~7.0 - 7.6 | m | |

| H-2', H-6' | ~7.5 | m | |

| H-3', H-4', H-5' | ~7.4 | m | |

| ¹³C NMR | C-2 | ~79 | |

| C-3 | ~45 | ||

| C-4 | ~192 | ||

| C-5 to C-10 | ~118 - 162 | ||

| C-1' to C-6' | ~126 - 138 |

Table 3: Representative ¹H and ¹³C NMR chemical shifts for the unsubstituted flavanone skeleton in CDCl₃. Note: Exact shifts vary with substitution and solvent.[12][13][14]

Absolute Configuration Determination

Chiroptical methods are essential for assigning the absolute stereochemistry at the C-2 center.

-

Optical Rotation (OR): This measures the rotation of plane-polarized light by the chiral molecule. For flavanone, the (2R)-enantiomer is dextrorotatory, exhibiting a positive (+) specific rotation.[4][15][16] The measurement is typically reported as [α]D, where 'D' refers to the sodium D-line wavelength (589 nm).

-

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. This is the most powerful technique for assigning the absolute configuration of flavanones.[1][11] The (2R)-flavanone enantiomer exhibits a characteristic positive Cotton effect, which can be confirmed by comparison with published data or theoretical calculations (TD-DFT).[4][17]

Conclusion

The isolation of (2R)-flavanone from natural sources is a non-trivial task that underscores the profound stereoselectivity of plant biochemistry. Due to the enzymatic dominance of Chalcone Isomerase, which produces the (2S)-enantiomer, researchers cannot rely on finding an abundant natural source of (2R)-flavanone. Instead, success depends on a sophisticated analytical approach. This involves efficient initial extraction and fractionation to obtain a flavanone-rich mixture, followed by the critical application of preparative chiral HPLC to resolve the enantiomers. Final confirmation of the absolute configuration is unequivocally achieved through chiroptical methods, particularly optical rotation and circular dichroism spectroscopy. This comprehensive strategy, grounded in an understanding of biosynthesis and advanced separation science, provides a clear and validated pathway for obtaining this rare natural product enantiomer for further pharmacological and chemical investigation.

References

-

Guzman-L-B, et al. (2020). Deuterium effects on the vibrational circular dichroism spectra of flavanone. Chirality. Available at: [Link]

-

Joseph-Nathan, P., et al. (2014). Chiroptical Studies of Flavanone. ResearchGate. Available at: [Link]

-

Moon, S., et al. (2005). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Jiang, B., et al. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Analytical Methods. Available at: [Link]

-

Jiang, B., et al. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. RSC Publishing. Available at: [Link]

- Winkel-Shirley, B. (2001). Flavonoid Biosynthesis. A Colorful Model for Genetics, Biochemistry, Cell Biology, and Biotechnology. Plant Physiology.

-

Muñoz, M. A., et al. (2020). Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham. Frontiers in Chemistry. Available at: [Link]

-

Watson, R. R. (2019). Everything You Need to Know About Flavonoids. Healthline. Available at: [Link]

-

Pop, L. M., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Plants. Available at: [Link]

-

Rincón, J., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine. Available at: [Link]

-

Muñoz, M. A., et al. (2014). Optical rotations for both enantiomers of 1. ResearchGate. Available at: [Link]

-

Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Available at: [Link]

-

Chrubasik, C., et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive HPLC-PDA-MS and HPLC-NMR. DiVA portal. Available at: [Link]

- Cirilli, R., et al. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions.

-

Cirilli, R., et al. (2008). High-performance Liquid Chromatography Separation of Enantiomers of Flavanone and 2'-hydroxychalcone Under Reversed-Phase Conditions. PubMed. Available at: [Link]

-

ResearchGate. (2019). Circular dichroism (CD) spectra of M and P enantiomers. ResearchGate. Available at: [Link]

-

Dai, Y., et al. (2013). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

Linus Pauling Institute, Oregon State University. Flavonoids. Available at: [Link]

-

WebMD. Top Foods High in Flavonoids. Available at: [Link]

-

USDA ARS. (2007). Sources of Flavonoids in the U.S. Diet Using USDA's Updated Database on the Flavonoid Content of Selected Foods. Available at: [Link]

-

Gaspar, A., et al. (2010). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. Available at: [Link]

- Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science.

-

Research and Reviews: Journal of Chemistry. (2022). Characteristics of Flavonoids and the Plants that are Rich in Flavonoids. Available at: [Link]

-

Asha, S., et al. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology. Available at: [Link]

- Santos, C. M. M., et al. (2021). Plant Flavonoids: Chemical Characteristics and Biological Activity. Molecules.

- Jiang, N., et al. (2021). Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption.

-

Wikipedia. Optical rotation. Available at: [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Deuterium effects on the vibrational circular dichroism spectra of flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Everything You Need to Know About Flavonoids [healthline.com]

- 6. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Plant Flavonoids: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. diva-portal.org [diva-portal.org]

- 15. Optical rotation - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Frontiers | Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham [frontiersin.org]

Spectroscopic Characterization of (2R)-Flavanone: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize (2R)-flavanone, a core structure in the vast family of flavonoids.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this chiral molecule. The focus is on not just presenting data, but on explaining the rationale behind experimental choices and the interpretation of the resulting spectra.

Introduction to (2R)-Flavanone and the Imperative of Spectroscopic Analysis

Flavanones are a class of flavonoids characterized by a saturated C-ring, which imparts a chiral center at the C2 position. (2R)-flavanone, with its specific stereochemistry, serves as a fundamental building block for numerous biologically active natural products.[2] Its structural analysis is paramount for understanding its chemical properties, biological activity, and for quality control in synthetic and natural product chemistry. Spectroscopic methods provide a powerful, non-destructive means to confirm the identity, purity, and three-dimensional structure of (2R)-flavanone.[3]

The choice of spectroscopic technique and the experimental parameters are critical for obtaining high-quality, interpretable data. This guide will explore the nuances of each major technique, providing a robust framework for the spectroscopic analysis of (2R)-flavanone and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules in solution.[3] It provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, allowing for the unambiguous assignment of the molecular structure.

The Choice of Solvent: A Critical First Step

The selection of an appropriate deuterated solvent is the first and a crucial step in NMR analysis. The solubility of the analyte and the potential for solvent-induced chemical shifts must be considered. For flavanones, common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and pyridine-d₅.[4][5]

-

Chloroform-d (CDCl₃) is a relatively non-polar solvent and is often a good first choice for unsubstituted flavanones. It generally provides sharp signals and minimal interference.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆) is a polar, aprotic solvent that is excellent for dissolving a wide range of flavonoids, including those with polar functional groups.[4]

-

Pyridine-d₅ , a polar aromatic solvent, can also be used and may induce specific chemical shift changes that can aid in structural assignment.[4][6]

The choice of solvent can influence the chemical shifts of protons and carbons, particularly those near polar functional groups or involved in hydrogen bonding.[5] Therefore, consistency in solvent use is key when comparing data across different samples or with literature values.

¹H NMR Spectroscopy of (2R)-Flavanone

The ¹H NMR spectrum of (2R)-flavanone provides a wealth of information about the proton environment. The characteristic signals for the C2 and C3 protons are particularly diagnostic.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of (2R)-flavanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Table 1: Representative ¹H NMR Spectroscopic Data for Flavanone in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.47 | dd | 13.0, 3.1 |

| H-3a (axial) | 3.07 | dd | 17.0, 13.0 |

| H-3b (equatorial) | 2.89 | dd | 17.0, 3.1 |

| H-5 | 7.93 | dd | 7.9, 1.6 |

| H-6 | 7.05 | t | 7.5 |

| H-7 | 7.50 | ddd | 8.6, 7.3, 1.7 |

| H-8 | 7.00 | d | 8.4 |

| H-2', H-6' | 7.48-7.35 | m | |

| H-3', H-4', H-5' | 7.48-7.35 | m |

Data synthesized from available literature.[7][8]

Interpretation of the ¹H NMR Spectrum:

-

The H-2 proton , being a benzylic ether proton, appears as a downfield doublet of doublets (dd) around 5.47 ppm. Its coupling to the two diastereotopic protons at C3 (H-3a and H-3b) gives rise to this splitting pattern.

-

The C3 protons are diastereotopic and appear as two distinct signals. The axial proton (H-3a) typically resonates at a lower field than the equatorial proton (H-3b) and exhibits a larger geminal coupling constant (around 17.0 Hz) and a larger trans-diaxial coupling to H-2.

-

The aromatic protons of the A-ring (H-5, H-6, H-7, H-8) and the B-ring (H-2', H-3', H-4', H-5', H-6') appear in the aromatic region (7.0-8.0 ppm). Their specific chemical shifts and coupling patterns are determined by the electronic effects of the substituents on the flavanone core.

¹³C NMR Spectroscopy of (2R)-Flavanone

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize the same high-resolution NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the solvent peak.

Table 2: Representative ¹³C NMR Spectroscopic Data for Flavanone in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 79.5 |

| C-3 | 44.7 |

| C-4 | 192.4 |

| C-4a | 118.1 |

| C-5 | 128.8 |

| C-6 | 121.6 |

| C-7 | 136.2 |

| C-8 | 121.2 |

| C-8a | 161.7 |

| C-1' | 138.6 |

| C-2', C-6' | 126.2 |

| C-3', C-5' | 128.9 |

| C-4' | 128.8 |

Data synthesized from available literature.[7]

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C-4) is the most deshielded carbon, appearing far downfield around 192.4 ppm.

-

The C-2 carbon , attached to the oxygen of the C-ring, resonates around 79.5 ppm.

-

The C-3 methylene carbon appears further upfield at approximately 44.7 ppm.[2]

-

The remaining aromatic carbons appear in the typical aromatic region (110-165 ppm).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of (2R)-flavanone and for gaining structural information through the analysis of its fragmentation patterns.[1][9]

Ionization Techniques: Choosing the Right Approach

The choice of ionization technique is critical for obtaining a good mass spectrum.

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation "fingerprint" of the molecule.

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for obtaining the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) with minimal fragmentation.[10][11] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.[10][11]

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of (2R)-flavanone in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or ion trap).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Table 3: Key Mass Spectrometric Data for Flavanone

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Exact Mass | 224.0837 g/mol |

| [M+H]⁺ (Positive ESI) | 225.0910 m/z |

| [M-H]⁻ (Negative ESI) | 223.0764 m/z |

Data sourced from PubChem.[12]

Fragmentation Analysis: The Retro-Diels-Alder Reaction

A characteristic fragmentation pathway for flavanones in mass spectrometry is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring.[13] This fragmentation is highly informative for identifying the substitution patterns on the A and B rings.[13]

In positive ion mode, the rDA fragmentation of the protonated flavanone molecule can lead to characteristic fragment ions. The analysis of these fragments provides valuable structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For (2R)-flavanone, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Sample Preparation: Place a small amount of solid (2R)-flavanone directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 4: Characteristic IR Absorption Bands for Flavanone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (carbonyl) | ~1685 | Strong, sharp absorption |

| C-O (ether) | ~1250-1000 | Stretching vibrations |

| C=C (aromatic) | ~1600-1450 | Stretching vibrations |

| C-H (aromatic) | ~3100-3000 | Stretching vibrations |

| C-H (aliphatic) | ~3000-2850 | Stretching vibrations |

Data synthesized from available literature.[14][15][16]

Interpretation of the IR Spectrum:

The most diagnostic peak in the IR spectrum of flavanone is the strong absorption band around 1685 cm⁻¹, which is characteristic of the conjugated ketone carbonyl group in the C-ring.[14] The exact position of this band can be influenced by substitution on the flavanone skeleton. The spectrum will also show characteristic absorptions for the aromatic C=C and C-H bonds, as well as the C-O ether linkage.

Integrated Spectroscopic Workflow

A comprehensive and self-validating approach to the structural elucidation of (2R)-flavanone involves the integration of all three spectroscopic techniques.

Caption: Integrated workflow for the spectroscopic characterization of (2R)-flavanone.

Conclusion

The spectroscopic characterization of (2R)-flavanone is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for the unambiguous confirmation of the molecule's identity, purity, and stereochemistry. This guide has provided a detailed overview of the experimental considerations and data interpretation for each technique, offering a robust framework for researchers in the field of natural products and medicinal chemistry. The principles outlined here can be readily extended to the analysis of a wide variety of other flavonoid compounds.

References

-

Stadlmann, J. et al. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive NMR and HPLC experiments. Phytochemistry, 131, 109-118. [Link]

-

de Souza, L. R. et al. (2008). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Journal of Mass Spectrometry, 43(8), 1062-1070. [Link]

-

Nowicka, A. M. et al. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives. Molecules, 26(5), 1304. [Link]

-

Tan, Y. et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(9), 613. [Link]

-

PubChem. (n.d.). Flavanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: A re-examination. [Link]

-

Fabre, N. et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

-

Prasain, J. K. et al. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. In Polyphenols in Human Health and Disease. Academic Press. [Link]

-

Gottlieb, H. E. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Note: While this is a general reference for NMR solvents, the principles apply to flavonoid analysis as discussed in other sources). A more specific source is: Spraul, M. et al. (2019). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 85(18), 1436-1446. [Link]

-

Wang, Y. et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Foods, 12(13), 2533. [Link]

-

Fabre, N. et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715. [Link]

-

da Silva, A. B. et al. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Molecules, 27(18), 6043. [Link]

-

ResearchGate. (n.d.). Structural Characterization of Flavonoids Using Mass Spectrometry. [Link]

-

Torrenegra-Guerrero, M. et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]

-

ResearchGate. (n.d.). NMR Chemical Shifts of Common Flavonoids. [Link]

-

Lee, J. Y. et al. (2014). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 35(1), 299-302. [Link]

-

Stanimirova, I. et al. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 303-313. [Link]

-

NIST. (n.d.). Flavanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

ResearchGate. (n.d.). 1H-NMR of flavone and its metabolites. [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). [Link]

-

Chun, Y. J. et al. (2014). Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2′-, 3′-, 4′-, and 6-hydroxyflavanones by human cytochrome P450 enzymes. Drug Metabolism and Pharmacokinetics, 29(3), 235-245. [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. [Link]

-

Urzúa, A. et al. (2020). Biological Properties and Absolute Configuration of Flavanones From Calceolaria thyrsiflora Graham. Frontiers in Plant Science, 11, 1025. [Link]

-

Audier, H. E. (1966). The Mass Spectra of Flavonoids. Bulletin de la Société Chimique de France, 2892-2899. [Link]

-

Tan, Y. et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(9), 613. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. diva-portal.org [diva-portal.org]

- 7. FLAVANONE(487-26-3) 13C NMR [m.chemicalbook.com]

- 8. FLAVANONE(487-26-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flavanone | C15H12O2 | CID 10251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 15. Flavanone [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Stability of (2R)-Flavanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2R)-Flavanone, a chiral molecule belonging to the flavanone subclass of flavonoids, is a cornerstone for investigations into the biological activities of this important class of natural products. As a fundamental scaffold, a thorough understanding of its chemical properties and stability profile is paramount for any researcher or drug development professional working with flavanone derivatives. This guide provides a comprehensive overview of the intrinsic chemical characteristics of (2R)-flavanone and its behavior under various stress conditions, offering a foundation for its effective handling, analysis, and application in a research and development setting.

Core Chemical and Physical Properties of (2R)-Flavanone

(2R)-flavanone, with the IUPAC name (2R)-2-phenyl-2,3-dihydrochromen-4-one, is the (R)-enantiomer of flavanone.[1] It possesses a C15 skeleton, comprising two benzene rings (A and B) connected by a three-carbon heterocyclic pyran ring (C).[2] The stereocenter at the C2 position is crucial for its interaction with biological systems and for its chiroptical properties.

Table 1: Key Physicochemical Properties of Flavanone

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| CAS Number | 27439-12-9 | [1] |

| Appearance | White to off-white or very slightly yellow powder/crystals | [3] |

| Melting Point | 77 °C | [3] |

| pKa (predicted) | 14.39 (strongest acidic) | [4] |

| LogP (predicted) | 3.2 | [1] |

Note: Some physical properties are reported for racemic flavanone, but are expected to be identical for the (2R)-enantiomer.

Solubility Profile

The solubility of flavanones is a critical parameter for their formulation and biological testing. Generally, flavanones are poorly soluble in water and more soluble in organic solvents. The solubility is influenced by the solvent's polarity and the potential for hydrogen bonding.

While specific quantitative solubility data for (2R)-flavanone is limited, the solubility of the parent flavanone and related structures provides valuable insight. Flavonoids, in general, are highly soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] The aqueous solubility of flavanones like hesperetin and naringenin is very low but can increase with pH.[6]

Table 2: General Solubility of Flavanones in Common Solvents

| Solvent | Solubility |

| Water | Very low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Chloroform | Soluble |

| DMSO | Soluble |

This table represents a qualitative summary based on data for flavanone and related compounds.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of (2R)-flavanone.

1.2.1. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavanones typically exhibits two main absorption bands. Band I, in the range of 300-380 nm, is associated with the B-ring cinnamoyl system, while Band II, between 240-280 nm, is due to the A-ring benzoyl system.[7] For flavanone in methanol, absorption maxima are expected around 250 nm and 320 nm. The specific λmax values can be influenced by the solvent and any substituents on the aromatic rings.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of (2R)-flavanone provides information about its functional groups. Key characteristic absorptions include:

-

C=O (carbonyl) stretch: A strong band typically appears in the region of 1660-1690 cm⁻¹.[1]

-

C-O-C (ether) stretch: Bands associated with the ether linkage in the pyran ring.

-

C-H stretches (aromatic and aliphatic): Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.[3]

-

C=C stretches (aromatic): These appear in the 1600-1450 cm⁻¹ region.[3]

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (2R)-flavanone.

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals for the flavanone skeleton (in CDCl₃) include:

-

A doublet of doublets for the proton at C2 around 5.4 ppm.

-

Two doublets of doublets for the diastereotopic protons at C3, typically between 2.8 and 3.1 ppm.

-

Aromatic protons of the A and B rings appearing in the range of 6.9 to 8.0 ppm.[8]

¹³C NMR: The carbon NMR spectrum reveals the carbon framework. Characteristic chemical shifts for the flavanone core include:

-

The carbonyl carbon (C4) signal around 196 ppm.

-

The C2 carbon at approximately 79 ppm.

-

The C3 carbon around 43 ppm.

-

Aromatic carbons resonating in the region of 95 to 165 ppm.[9]

Stability of (2R)-Flavanone: A Forced Degradation Perspective

Understanding the stability of (2R)-flavanone is crucial for determining its shelf-life, appropriate storage conditions, and for the development of stable formulations. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[10] These studies are a key component of demonstrating the specificity of analytical methods.[10]

General Principles of Flavanone Degradation

Flavonoids can degrade through several mechanisms, including hydrolysis, oxidation, and photolysis.[11][12] The stability of a flavanone is highly dependent on its structure, particularly the substitution pattern on the A and B rings, and the saturation of the C ring. The flavanone structure, lacking the C2-C3 double bond found in flavones and flavonols, generally exhibits different stability characteristics.

Degradation Pathways

Forced degradation studies typically involve exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10]

Figure 1: General degradation pathways of flavanone under various stress conditions.

2.2.1. Hydrolytic Degradation (Acid and Base Catalyzed)

Under both acidic and basic conditions, the primary degradation pathway for flavanones is the cleavage of the heterocyclic C-ring.[13] This typically occurs via a retro-Michael addition, leading to the formation of the corresponding chalcone.[12]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen can be protonated, facilitating the ring-opening to form the chalcone.

-

Base-Catalyzed Hydrolysis: Basic conditions promote the formation of a phenolate ion, which can trigger the ring-opening to the chalcone.

The resulting chalcone may undergo further degradation to smaller phenolic compounds, such as phenolic acids and aldehydes.

2.2.2. Oxidative Degradation

Flavanones are susceptible to oxidation, particularly when hydroxyl groups are present on the B-ring.[11] Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The oxidation can lead to the formation of various oxidized derivatives, and in some cases, cleavage of the aromatic rings.

2.2.3. Thermal Degradation

At elevated temperatures, (2R)-flavanone may be susceptible to racemization or epimerization at the C2 stereocenter. The extent of this will depend on the temperature and the matrix. In general, flavonoids can undergo decomposition at high temperatures, with the stability being influenced by the presence of substituents.

2.2.4. Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of flavonoids.[4][14][15][16] The aromatic rings in flavanone act as chromophores, absorbing UV light.[17] This can lead to photochemical reactions, including cleavage of the C-ring and the formation of various degradation products, which may include phenolic acids. The photodegradation of flavones has been observed to be faster in polar solvents.[15]

Experimental Protocols for Stability Assessment

A robust and validated analytical method is essential for accurately assessing the stability of (2R)-flavanone and quantifying its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.

Development of a Stability-Indicating HPLC Method

The goal of a stability-indicating method is to separate the parent compound from all potential degradation products, ensuring that the assay for the active ingredient is not interfered with by these impurities.

Figure 2: Workflow for the development and validation of a stability-indicating HPLC method.

Step-by-Step Protocol for Forced Degradation Studies:

-

Preparation of Stock Solution: Prepare a stock solution of (2R)-flavanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period.

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw a sample and dilute with the mobile phase.

-

-

Thermal Degradation:

-

Expose a solid sample of (2R)-flavanone to dry heat (e.g., 80-105 °C) in an oven for a specified period.

-

Also, expose a solution of (2R)-flavanone to heat as in the acid hydrolysis protocol (using water as the solvent).

-

At each time point, prepare a solution of the solid sample or dilute the heated solution for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of (2R)-flavanone and a solid sample to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare the samples for analysis.

-

-

HPLC Analysis:

-

Analyze all stressed and control samples using the developed HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of (2R)-flavanone.

-

Peak purity analysis of the (2R)-flavanone peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

-

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties and stability of (2R)-flavanone. A thorough grasp of its physicochemical characteristics, spectroscopic profile, and degradation pathways is essential for its successful application in research and drug development. The provided protocols for forced degradation and the framework for developing a stability-indicating HPLC method offer a practical approach to ensuring the quality and reliability of data generated using this important flavonoid scaffold. As with any chiral molecule, particular attention should be paid to the potential for racemization under stress conditions. Further research to fully characterize the specific degradation products of (2R)-flavanone and to determine its precise pKa and solubility profile would be of significant value to the scientific community.

References

-

Human Metabolome Database. (2021). Showing metabocard for Flavanone (HMDB0252292). [Link]

-

Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food. [Link]

-

ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]

-

PubMed. (2004). Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. [Link]

-

MDPI. (2021). Structural and Spectral Investigation of a Series of Flavanone Derivatives. [Link]

-

Bull. Korean Chem. Soc. (2005). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. [Link]

-

Journal of Nepal Chemical Society. (2017). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. [Link]

-

PMC - NIH. (2023). Electrochemistry of Flavonoids. [Link]

-

PMC - PubMed Central. (2021). NMR Chemical Shifts of Common Flavonoids. [Link]

-

ResearchGate. (2025). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. [Link]

-

DiVA portal. (2016). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. [Link]

-

ResearchGate. (2023). The chemical structures and pKa values of two flavanones. [Link]

-

PMC - NIH. (2023). Electrochemistry of Flavonoids. [Link]

-

International Journal of Drug Delivery Technology. (2017). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. [Link]

-

ResearchGate. (2025). Deprotonation Mechanism and Acidity Constants in Aqueous Solution of Flavonols: a Combined Experimental and Theoretical Study. [Link]

-

Frontiers. (2020). Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham. [Link]

-

PMC - NIH. (2021). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

-

PubChem. (2024). Flavanone, (+)-. [Link]

-

Semantic Scholar. (1970). The Ultraviolet Spectra of Flavones and Flavonols. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

-

ResearchGate. (2014). 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]

-

ResearchGate. (2025). Solubility of Flavonoids in Pure Solvents. [Link]

-

ResearchGate. (2025). Controlled acid hydrolysis and kinetics of flavone C-glycosides from trollflowers. [Link]

-

PMC - NIH. (2011). Photochemistry of Flavonoids. [Link]

-

ACS Publications. (2013). Deprotonation Mechanism and Acidity Constants in Aqueous Solution of Flavonols: a Combined Experimental and Theoretical Study. [Link]

-

Journal of Chemical & Engineering Data. (2007). Solubility of Flavonoids in Organic Solvents. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

NanoFlavNeuroProtect. (2017). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the intera. [Link]

-

Journal of Chemical & Engineering Data. (2007). Solubility of Flavonoids in Organic Solvents. [Link]

-

PubMed. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. [Link]

-

Specac. (n.d.). Interpreting Infrared Spectra. [Link]

-

Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. [Link]

-

R Discovery. (2013). Aqueous Solubility Enhancement of Some Flavones - by Complexation with Cyclodextrins. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. [Link]

-

R Discovery. (n.d.). Stability-indicating Methods Research Articles - Page 1. [Link]

-

PMC - NIH. (2011). Photochemistry of Flavonoids. [Link]

-

ResearchGate. (2025). Solubility of Flavonoids in Organic Solvents. [Link]

-

PubChem. (2024). Flavanone. [Link]

-

ResearchGate. (n.d.). The UV-vis absorption spectrum of the flavonol quercetin in methanolic solution: A theoretical investigation. [Link]

-

YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

-

Neliti. (2019). Spectrophotometric Determination of Total Flavonoid Content in Biancaea Sappan (Caesalpinia sappan L.) Leaves. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flavanone | C15H12O2 | CID 10251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoid deactivation of excited state flavins: reaction monitoring by mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. FLAVANONE(487-26-3) 1H NMR [m.chemicalbook.com]

- 9. Frontiers | Biological Properties and Absolute Configuration of Flavanones From Calceolariathyrsiflora Graham [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 13. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. researchgate.net [researchgate.net]

- 16. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

A Technical Guide to Flavanone Biosynthesis in Plants: Core Pathways, Regulation, and Experimental Analysis

Executive Summary: Flavonoids represent a vast class of plant secondary metabolites critical for plant survival and beneficial for human health. At the heart of this diversity are flavanones, the central precursors for most flavonoid subclasses. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to the formation of flavanones in plants, with a specific focus on the stereochemistry of the products. While the term "(2R)-flavanone" is noted, it is crucial to understand that the canonical and overwhelmingly predominant biosynthetic pathway in plants, mediated by the enzyme Chalcone Isomerase (CHI), stereospecifically produces (2S)-flavanones .[1][2][3] This guide will therefore detail the established mechanism for (2S)-flavanone synthesis, which serves as the foundational process. We will dissect the key enzymatic steps catalyzed by Chalcone Synthase (CHS) and Chalcone Isomerase (CHI), explore the intricate transcriptional regulatory networks governed by the MYB-bHLH-WD40 (MBW) complex, and provide validated, step-by-step experimental protocols for the analysis of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of flavanone metabolism, from biochemical mechanisms to practical laboratory applications.

Introduction to Flavanones

Chemical Structure and Significance

Flavonoids are polyphenolic compounds built on a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) joined by a three-carbon heterocyclic ring (C).[4] Flavanones are defined by a saturated C-ring with a ketone at the C4 position. This core structure, exemplified by naringenin, is the product of the initial committed steps of flavonoid biosynthesis and serves as the metabolic branch point for the synthesis of numerous other flavonoid classes, including flavones, flavonols, and anthocyanins.[5][6] These compounds are indispensable for plants, acting as UV protectants, signaling molecules, and defense compounds against pathogens.[7][8]

The Critical Role of Stereochemistry: (2S) vs. (2R)-Flavanones

The C2 position of the flavanone C-ring is a chiral center. The enzyme Chalcone Isomerase (CHI) catalyzes a stereospecific intramolecular cyclization of a linear chalcone precursor.[2] This enzymatic reaction is highly controlled and almost exclusively yields the (2S)-enantiomer in nature.[1][9] Therefore, (2S)-flavanones are the natural intermediates for downstream flavonoid products. The (2R)-enantiomers are generally not products of the primary plant biosynthetic pathway and are typically accessed through chemical synthesis or non-enzymatic cyclization, which may occur under certain in vitro conditions. Understanding this inherent stereospecificity is fundamental to studying the biological activity and metabolic fate of these molecules.

The Core Biosynthetic Pathway: Synthesis of (2S)-Flavanones

The formation of flavanones is a well-conserved extension of the general phenylpropanoid pathway.[10][11] It involves two key, pathway-committing enzymatic steps.

Key Enzyme 1: Chalcone Synthase (CHS)

Chalcone Synthase (CHS) is a Type III polyketide synthase and represents the first committed enzyme in flavonoid biosynthesis.[7][12] It catalyzes a series of decarboxylation and condensation reactions. The process begins with one molecule of p-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA.[13][14] CHS orchestrates the sequential addition of three acetate units from malonyl-CoA to the p-coumaroyl-CoA starter molecule, forming a linear tetraketide intermediate. This intermediate then undergoes a final intramolecular Claisen condensation to cyclize and form the bicyclic product, naringenin chalcone.[13][14]

Key Enzyme 2: Chalcone Isomerase (CHI)

The naringenin chalcone produced by CHS is an open-chain flavonoid that must be cyclized to form the characteristic three-ring structure of a flavanone. Chalcone Isomerase (CHI) catalyzes this crucial intramolecular cyclization of the A and C rings.[3][15] The reaction requires the ionization of the 2'-hydroxyl group of the chalcone, which then acts as a nucleophile to attack the α,β-unsaturated double bond, forming the heterocyclic C-ring.[1] This reaction is exceptionally efficient and stereospecific, yielding (2S)-naringenin.[2][3] CHIs are broadly classified into two types: Type I, found in most plants, preferentially uses naringenin chalcone, while Type II, found primarily in legumes, can also efficiently isomerize isoliquiritigenin.[3][15]

Transcriptional Regulation of Flavanone Biosynthesis

The production of flavanones is tightly controlled at the transcriptional level, allowing plants to modulate flavonoid accumulation in response to developmental and environmental signals.[16]

The MYB-bHLH-WD40 (MBW) Regulatory Complex

A cornerstone of flavonoid regulation is the formation of a ternary protein complex known as the MBW complex.[17][18] This complex consists of transcription factors from three distinct protein families:

-

R2R3-MYB: These proteins often provide specificity by binding to target gene promoters.[19][20]

-

basic Helix-Loop-Helix (bHLH): These factors interact with MYB proteins and are essential for activating transcription.[21][22]

-

WD40 repeat (WDR): These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH components to enhance transcriptional activation.[17]

Regulation of Early Biosynthetic Genes (EBGs)

The genes encoding the enzymes for the initial steps of the pathway, such as CHS and CHI, are known as Early Biosynthetic Genes (EBGs).[19][23] In many plant species, a specific subset of R2R3-MYB transcription factors, which often act independently of the full MBW complex, directly activate the promoters of EBGs.[19][20] For example, in Arabidopsis thaliana, the MYB11, MYB12, and MYB111 transcription factors are known to activate the expression of CHS, CHI, and other early genes.[19]

Environmental and Developmental Cues

The expression of flavanone biosynthetic genes is highly responsive to external stimuli. Light is one of the most potent inducers, and the promoters of CHS genes frequently contain light-responsive elements like G-boxes and H-boxes.[7][24] This regulation allows plants to produce UV-protective flavonoids when exposed to high light intensity. Hormones and stress signals also feed into the regulatory network, enabling the plant to fine-tune flavanone production according to its physiological needs.

Experimental Methodologies

A multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology is required to fully investigate (2S)-flavanone biosynthesis.

Experimental Workflow Overview

A typical research workflow begins with the collection of plant material, followed by parallel processing for metabolite analysis (HPLC), enzymatic assays, and gene expression studies (RT-qPCR). This integrated approach allows for the correlation of gene expression and enzyme activity with the accumulation of specific flavanone products.

Protocol 1: Quantification of Flavanones in Plant Tissue via HPLC

This protocol describes a general method for the extraction and quantification of flavanones like naringenin. Optimization of the mobile phase and gradient may be required depending on the specific compounds and plant matrix.

-

Objective: To quantify (2S)-naringenin and other flavanones from plant tissue.

-

Principle: Flavonoids are extracted from ground tissue using an acidified solvent. The extract is then separated by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and detected using a UV-Vis or Diode-Array Detector (DAD). Quantification is achieved by comparison to a standard curve.[25]

-

Methodology:

-

Sample Preparation: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or tissue lyser.

-

Extraction: Add 1 mL of 80% methanol containing 1% HCl to the powdered tissue. Vortex vigorously for 1 minute and incubate at 4°C for 2 hours with occasional shaking.

-

Clarification: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient runs from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 288 nm for flavanones.

-

-

Quantification: Prepare a standard curve using authentic (2S)-naringenin standard (e.g., 1, 5, 10, 25, 50 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

-

-

Self-Validation: Include a blank extraction (no tissue) to check for solvent contamination. Spike a known amount of standard into a sample pre-extraction to calculate recovery efficiency.

Protocol 2: In Vitro Enzyme Assay for Chalcone Isomerase (CHI)

This protocol details the expression of recombinant CHI and a spectrophotometric assay to measure its activity.[2][26]

-

Objective: To measure the catalytic activity of a CHI enzyme.

-

Principle: Recombinant CHI protein is expressed and purified. Its activity is measured by providing its substrate, naringenin chalcone, and monitoring the formation of the product, naringenin. The cyclization reaction causes a distinct shift in the absorbance spectrum, which can be monitored over time.[27]

-

Methodology:

-

Recombinant Protein Expression: Clone the coding sequence of the target CHI gene into an expression vector (e.g., pET-28a with a His-tag) and transform into E. coli BL21(DE3). Induce protein expression with IPTG.

-

Protein Purification: Lyse the bacterial cells and purify the His-tagged CHI protein using a nickel-NTA affinity chromatography column. Confirm purity using SDS-PAGE.

-

Substrate Preparation: Synthesize or purchase naringenin chalcone. Dissolve in ethanol or DMSO to create a 10 mM stock solution.

-

Enzyme Assay:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).[2]

-

In a 100 µL total volume in a cuvette or 96-well plate, add 95 µL of reaction buffer and 1-5 µg of purified CHI protein.

-

Initiate the reaction by adding 5 µL of the naringenin chalcone stock (final concentration 500 µM).

-

Immediately monitor the decrease in absorbance at ~370-390 nm (characteristic of the chalcone) or the increase at ~288 nm (naringenin) using a spectrophotometer.[27]

-

-

Activity Calculation: Calculate the rate of reaction from the linear phase of the absorbance change over time. One unit of activity can be defined as the amount of enzyme that converts 1 µmol of substrate per minute.

-

-

Self-Validation: Run a control reaction with heat-denatured enzyme or a reaction with protein from an empty vector control to ensure the observed activity is specific to the CHI protein.[2]

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol outlines the measurement of CHS and CHI transcript levels.

-

Objective: To quantify the relative expression levels of flavanone biosynthesis genes.

-

Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts (CHS, CHI) is then quantified using real-time quantitative PCR (RT-qPCR) with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Methodology:

-

RNA Extraction: Extract total RNA from 100 mg of ground plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Primer Design: Design and validate qPCR primers for target genes (CHS, CHI) and at least two stable reference genes (e.g., Actin, Ubiquitin). Primers should span an exon-exon junction where possible to avoid amplifying genomic DNA.

-

RT-qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-400 nM), and diluted cDNA.

-

Run the reaction on a qPCR instrument with a standard thermal profile (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the geometric mean of the reference genes.

-

-

Self-Validation: Include a no-reverse-transcriptase (NRT) control to check for genomic DNA contamination and a no-template control (NTC) to check for primer-dimers or reagent contamination.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Representative Kinetic Properties of Plant Chalcone Isomerases (CHI)

This table provides example kinetic values to illustrate the typical efficiency of CHI enzymes from different species. Actual values can vary based on assay conditions.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Oryza sativa (OsCHI3) | Naringenin Chalcone | 11.60 | [15] |

| Oryza sativa (OsCHI3) | Isoliquiritigenin | 50.95 | [15] |

| Medicago sativa | Naringenin Chalcone | ~10 | [1] |

| Petunia hybrida | Naringenin Chalcone | ~30 | [1] |

Table 2: Example Data from RT-qPCR Analysis of CHS and CHI Expression

This table shows a typical format for presenting relative gene expression data in response to a treatment (e.g., high light exposure).

| Gene | Treatment | Relative Expression (Fold Change) | Standard Error |

| CHS | Control | 1.0 | N/A |

| CHS | High Light | 15.2 | ± 1.8 |

| CHI | Control | 1.0 | N/A |

| CHI | High Light | 8.5 | ± 0.9 |

Applications in Drug Development and Metabolic Engineering

A thorough understanding of the (2S)-flavanone biosynthetic pathway is foundational for its manipulation. In drug development, flavanones like naringenin are investigated for their antioxidant, anti-inflammatory, and anti-cancer properties.[28] Metabolic engineering efforts in both plants and microorganisms aim to increase the production of these valuable compounds.[8][29] By overexpressing key regulatory factors like MYB transcription factors or rate-limiting enzymes such as CHS, researchers can enhance the metabolic flux towards flavanone production.[30][31] Furthermore, expressing the plant pathway in microbial hosts like E. coli or Saccharomyces cerevisiae offers a scalable and contained platform for producing high-purity flavonoids for pharmaceutical use.[4][29]

References

- Afrin, S., et al. (2015). Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants. Biological Research. [URL: https://scispace.com/paper/combinatorial-interactions-of-myb-and-bhlh-in-flavonoid-biosynthesis-and-their-function-in-plants-1801264491]

- An, L., et al. (2020). Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals. Molecules. [URL: https://www.mdpi.com/1420-3049/25/21/5155]

- Semantic Scholar. (n.d.). Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Combinatorial-interactions-of-MYB-and-bHLH-in-and-Afrin-Luo/e3f4e2439818b5770c8630722378893d50849c71]

- Sharma, M., et al. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.

- ResearchGate. (n.d.). Flavonoid biosynthesis pathway; CHS: chalcone synthase, CHI. ResearchGate. [URL: https://www.researchgate.net/figure/Flavonoid-biosynthesis-pathway-CHS-chalcone-synthase-CHI-chalcone-isomerase-F3H_fig1_323719053]

- Wikipedia. (n.d.). Chalcone synthase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chalcone_synthase]